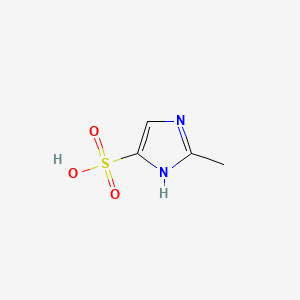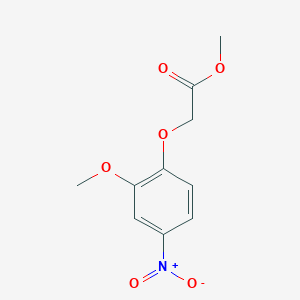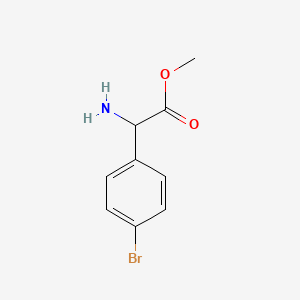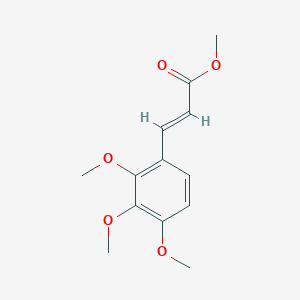![molecular formula C12H10N4O2S B3022531 2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 362004-43-1](/img/structure/B3022531.png)
2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
The compound "2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione" is a derivative of 1H-isoindole-1,3(2H)-dione, which is a core structure for various biologically active compounds. The presence of a 5-mercapto-1H-1,2,4-triazol-3-yl moiety suggests potential for interaction with biological systems, possibly conferring interesting chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related isoindole-1,3-dione analogues has been reported through various methods. For instance, polysubstituted isoindole-1,3-diones were prepared from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione, involving reactions with m-CPBA to give epoxides, and subsequent cis-hydroxylation and acetylation to yield triacetate derivatives . Additionally, novel 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione derivatives were synthesized in a multi-step process starting from benzoyl chlorides and proceeding through the formation of benzoyl thioureas and condensation with hydrazine hydrate . These methods provide a foundation for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction analysis. For example, the structure of a derivative of 4H-1,2,4-triazole was confirmed through crystallography . Similarly, the structure of intermediate thiourea derivatives and final products in the synthesis of isoindole-1,3-dione derivatives was confirmed by spectral data . These techniques would be applicable for analyzing the molecular structure of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of the 1,2,4-triazole moiety, particularly the mercapto group, suggests that it could undergo various chemical reactions. For instance, Schiff bases derived from 4-amino-5-mercapto-4H-1,2,4-triazole have been synthesized by reacting with aromatic aldehydes . Moreover, the mercapto group can participate in the formation of heterocyclic compounds, as seen in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These reactions highlight the versatility of the triazole and mercapto functionalities in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of both the isoindole-1,3-dione and the 5-mercapto-1H-1,2,4-triazol-3-yl groups. The isoindole-1,3-dione core is known for its rigidity and planarity, which could affect the compound's crystallinity and stability . The mercapto group could confer nucleophilicity and the potential for redox reactions, which might be relevant in biological contexts . The spectral data, such as FT-IR, 1H, and 13C NMR, would provide detailed information on the compound's functional groups and electronic environment .
Scientific Research Applications
Synthesis and Characterization
The synthesis of novel 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones involves a multi-step process starting from substituted benzoyl chlorides, leading to benzoyl thioureas, and finally to the target compounds through condensation with hydrazine hydrate. These compounds are characterized by spectral data including FT-IR, 1H, and 13C NMR, confirming their structure and potential for further application studies (Alimi et al., 2021).
Derivative Synthesis
Another study focused on the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. This process involves epoxidation and subsequent opening of the epoxide with nucleophiles to yield amino and triazole derivatives, indicating a versatile approach to creating a range of compounds for various applications (Tan et al., 2016).
Antimicrobial Activity
Certain derivatives of 1,2,4-triazole, including those related to the chemical structure , have been synthesized and evaluated for their antimicrobial, anti-lipase, and antiurease activities. This indicates the potential biomedical applications of these compounds, particularly in developing new antimicrobial agents (Özil et al., 2015).
Photophysical Properties
Research on phthalimide derivatives containing isoindole moieties, similar to the compound , has explored their photophysical properties. Studies involve recording absorbance and fluorescence spectra in various solvents to investigate solvatochromic behavior, indicating potential applications in materials science, particularly for optical and electronic materials (Akshaya et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound, also known as 2-(2-(5-Mercapto-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione, is the heme protein . This protein plays a crucial role in the cytochrome P-450-dependent 14α-demethylation of lanosterol , a critical step in the biosynthesis of ergosterol, a major component of the fungal cell membrane .
Mode of Action
The compound interacts with its target, the heme protein, by forming hydrogen bonds . This interaction inhibits the cytochrome P-450-dependent 14α-demethylation of lanosterol , thereby disrupting the synthesis of ergosterol. The disruption in ergosterol synthesis leads to alterations in the cell membrane of the fungi, affecting its integrity and function .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylation step, it prevents the conversion of lanosterol to ergosterol . This leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, which are toxic to the fungal cell . The downstream effects include disruption of cell membrane function and structure, inhibition of cell growth and replication, and ultimately cell death .
Pharmacokinetics
Hydrogen bonding can enhance solubility and permeability, which can potentially improve absorption and distribution . .
Result of Action
The compound’s action results in the disruption of the fungal cell membrane and inhibition of cell growth and replication . This leads to the death of the fungal cells . Therefore, the compound exhibits antimicrobial activities, with some derivatives found to possess good or moderate activities against certain bacterial strains .
Safety and Hazards
properties
IUPAC Name |
2-[2-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-10-7-3-1-2-4-8(7)11(18)16(10)6-5-9-13-12(19)15-14-9/h1-4H,5-6H2,(H2,13,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYSWWVEIHWRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=S)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3022451.png)
![[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B3022452.png)
![3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B3022455.png)



![Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate](/img/structure/B3022464.png)
![Methyl [1-(2-furoyl)piperidin-4-YL]acetate](/img/structure/B3022465.png)
![methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3022466.png)



![Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate](/img/structure/B3022471.png)